Product packaging for 2-Chloro-4-(2-phenylpropan-2-yl)phenol(Cat. No.:CAS No. 62846-39-3)

2-Chloro-4-(2-phenylpropan-2-yl)phenol

Cat. No.: B14521914
CAS No.: 62846-39-3
M. Wt: 246.73 g/mol
InChI Key: AZWABZDQHDYHGK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-phenylpropan-2-yl)phenol is a chlorinated phenolic compound with the molecular formula C15H15ClO . Chlorinated phenols are a significant class of compounds in environmental and chemical research, particularly as precursors to disinfection byproducts (DBPs) formed during water treatment with chlorine . When phenolic compounds react with hypochlorous acid (HOCl), they can form halogenated ring cleavage products, including reactive electrophiles such as 2-butene-1,4-dial (BDA) and its chlorinated analogues . These reactive electrophiles are of toxicological interest due to their ability to form adducts with nucleophilic moieties in biomolecules like proteins and DNA . Research into compounds like this compound provides valuable insights into the transformation mechanisms and potential environmental fates of phenolic compounds. This product is intended for use in chemical and environmental research applications, including as a reference standard or a starting material for further synthesis. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClO B14521914 2-Chloro-4-(2-phenylpropan-2-yl)phenol CAS No. 62846-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2-phenylpropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,11-6-4-3-5-7-11)12-8-9-14(17)13(16)10-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWABZDQHDYHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521124
Record name 2-Chloro-4-(2-phenylpropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62846-39-3
Record name 2-Chloro-4-(2-phenylpropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways to 2 Chloro 4 2 Phenylpropan 2 Yl Phenol

Strategic Approaches for Phenolic Ring Functionalization

The functionalization of the phenolic ring to introduce the chloro and 2-phenylpropan-2-yl substituents is primarily achieved through electrophilic aromatic substitution reactions. The hydroxyl group of phenol (B47542) is a strongly activating, ortho- and para-directing group, which dictates the regioselectivity of these reactions.

Electrophilic Halogenation Strategies for Phenols

The introduction of a chlorine atom onto the phenol ring is a classic example of electrophilic halogenation. The hydroxyl group directs the incoming electrophile to the positions ortho and para to it.

The reaction of phenols with chlorine gas is a traditional method for chlorination. However, this method can lead to the formation of polychlorinated byproducts and the release of hydrogen chloride gas. rsc.org To improve selectivity and yield, various chlorinating agents and catalytic systems have been developed.

Sulfuryl chloride (SO₂Cl₂) is often used as a source of chlorine for the chlorination of phenols. In the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), sulfuryl chloride can effectively chlorinate phenols. cardiff.ac.ukcore.ac.uk The choice of catalyst and reaction conditions can influence the regioselectivity of the chlorination. For instance, the use of diphenyl sulfide (B99878) in conjunction with AlCl₃ has been shown to favor the formation of the para-chloro isomer in the chlorination of o-cresol. core.ac.uk

Another approach involves oxidative chlorination, which utilizes hydrogen chloride as the chlorine source in the presence of an oxidant like hydrogen peroxide. This method is considered more environmentally benign as it avoids the use of chlorine gas. rsc.org Manganous(II) sulfate (B86663) has been reported as an effective catalyst for the selective oxychlorination of phenol to 2,4-dichlorophenol. rsc.org

The table below summarizes different conditions for the chlorination of phenols.

Starting MaterialChlorinating AgentCatalyst/SolventMajor Product(s)Reference
PhenolChlorine gas-2-Chlorophenol (B165306), 4-Chlorophenol, 2,4-Dichlorophenol rsc.org
PhenolSO₂Cl₂AlCl₃/Diphenyl sulfide4-Chlorophenol core.ac.uk
PhenolHCl/H₂O₂MnSO₄/Water2,4-Dichlorophenol rsc.org
o-CresolSO₂Cl₂AlCl₃/Diphenyl sulfide4-Chloro-2-methylphenol core.ac.uk

Friedel-Crafts Alkylation for Phenylpropan-2-yl Moiety Introduction

The introduction of the 2-phenylpropan-2-yl (cumyl) group onto the phenolic ring is typically achieved through a Friedel-Crafts alkylation reaction. wikipedia.org This reaction involves the electrophilic attack of a carbocation, or a related electrophilic species, on the electron-rich phenol ring.

Common alkylating agents for this purpose include 2-phenylpropene (α-methylstyrene) or cumene (B47948) hydroperoxide. The reaction is catalyzed by strong acids, such as sulfuric acid, or Lewis acids like aluminum chloride. mt.com

The alkylation of phenol with α-methylstyrene can lead to a mixture of products, including 4-(2-phenylpropan-2-yl)phenol and 2,4-bis(2-phenylpropan-2-yl)phenol, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), has been explored to improve selectivity and facilitate catalyst separation. researchgate.net Metal triflates, such as bismuth, copper, and scandium triflates, have also been shown to be efficient catalysts for the para-selective alkylation of phenol with alkenes. researchgate.net

The table below presents examples of Friedel-Crafts alkylation of phenol.

Alkylating AgentCatalystTemperature (°C)Major Product(s)Reference
α-MethylstyreneH₂SO₄-SiO₂854-(2-phenylpropan-2-yl)phenol chemicalbook.com
α-MethylstyreneAmberlyst 1560-1204-(2-phenylpropan-2-yl)phenol, 2-(2-phenylpropan-2-yl)phenol researchgate.net
PropeneZeolite-Cumene (on benzene) wikipedia.org

Convergent and Divergent Synthesis Routes

The synthesis of 2-Chloro-4-(2-phenylpropan-2-yl)phenol can be approached through both convergent and divergent strategies.

Synthesis from Pre-functionalized Aromatic Precursors

A convergent approach involves the coupling of two or more pre-functionalized fragments to assemble the final molecule in a more direct manner. For the synthesis of this compound, this could involve:

Chlorination of 4-(2-phenylpropan-2-yl)phenol: This is a plausible and direct route. The starting material, 4-(2-phenylpropan-2-yl)phenol (also known as 4-cumylphenol), is commercially available or can be synthesized by the Friedel-Crafts alkylation of phenol with α-methylstyrene. chemicalbook.comnih.gov Subsequent electrophilic chlorination of 4-(2-phenylpropan-2-yl)phenol would be expected to yield the desired this compound, as the bulky 2-phenylpropan-2-yl group at the para position would direct the incoming chlorine to the ortho position.

Friedel-Crafts Alkylation of 2-Chlorophenol: This route would involve the alkylation of 2-chlorophenol with an appropriate reagent to introduce the 2-phenylpropan-2-yl group. Suitable alkylating agents could be α-methylstyrene or 2-phenyl-2-propanol (B165765) in the presence of an acid catalyst. The hydroxyl and chloro groups would direct the incoming alkyl group to the para position, leading to the formation of this compound.

Stepwise Construction of the this compound Scaffold

A divergent synthesis strategy would involve the stepwise modification of a simpler starting material. An example of a potential divergent route could be inferred from the synthesis of 2-chloro-4-aminophenol. google.com A similar multi-step sequence could be envisioned:

Nitration of a suitable precursor: For example, nitration of 4-(2-phenylpropan-2-yl)phenol would likely yield 4-(2-phenylpropan-2-yl)-2-nitrophenol.

Chlorination: Subsequent chlorination of the nitrated intermediate.

Reduction of the nitro group: Reduction of the nitro group to an amino group.

Diazotization and Sandmeyer reaction: Conversion of the amino group to a chloro group via a diazonium salt intermediate.

However, a more straightforward stepwise approach would likely follow the convergent pathways described above, as they involve fewer steps and more direct functionalizations.

Reaction Condition Optimization and Catalysis in Phenol Synthesis

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of substituted phenols like this compound.

For electrophilic chlorination , key parameters to optimize include:

Chlorinating agent: The choice between chlorine gas, sulfuryl chloride, or an oxidative chlorination system can impact safety, selectivity, and environmental footprint. rsc.orgcardiff.ac.uk

Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) and solid acid catalysts (e.g., zeolites) can significantly influence the rate and regioselectivity of the reaction. cardiff.ac.ukcore.ac.uk The development of reusable and more environmentally friendly catalysts is an active area of research.

Solvent: The polarity of the solvent can affect the reaction rate and the ortho/para selectivity.

Temperature: Temperature control is important to prevent side reactions and the formation of polychlorinated products. google.com

For Friedel-Crafts alkylation , optimization involves:

Catalyst: The choice and amount of catalyst (e.g., Brønsted acids, Lewis acids, solid acids) are critical. wikipedia.orgmt.com Overly harsh conditions can lead to side reactions and catalyst deactivation.

Alkylating agent: The nature and stoichiometry of the alkylating agent will determine the product distribution. Using an excess of the aromatic substrate can help to minimize polyalkylation.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

Recent advancements in catalysis for Friedel-Crafts reactions focus on the development of more sustainable and reusable catalysts, such as ionic liquids and solid-supported catalysts, to address the environmental concerns associated with traditional Lewis acids. nih.gov

Role of Acidic and Basic Catalysts

The synthesis of this compound typically involves two key electrophilic aromatic substitution reactions: Friedel-Crafts alkylation and subsequent chlorination. The choice of catalyst is paramount in directing these reactions.

Acidic Catalysts: Acid catalysts are fundamental in the initial alkylation step, where a 2-phenylpropan-2-yl group is attached to the phenol ring. This reaction, a classic Friedel-Crafts alkylation, involves reacting phenol with a precursor like α-methylstyrene. The reaction is facilitated by the formation of a stable tertiary carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed to catalyze this step. google.com In the subsequent chlorination step, Lewis acids continue to play a crucial role. They polarize the chlorinating agent (e.g., chlorine gas or sulfuryl chloride), increasing its electrophilicity and facilitating the substitution onto the activated phenol ring. google.com The presence of these catalysts can significantly enhance the reaction rate and influence isomeric selectivity. For instance, in related phenol chlorinations, Lewis acids have been shown to direct the substitution to specific positions on the ring. google.com Under acidic conditions, protonation of ligands on a metal catalyst can also increase its activity, potentially making it easier for the reaction to proceed. mdpi.com

Basic Catalysts: While the primary synthetic steps rely on acid catalysis, bases can be employed in alternative pathways or work-up procedures. In some syntheses of complex phenols, bases like potassium carbonate or sodium hydroxide (B78521) are used to facilitate reactions, often by deprotonating the phenolic hydroxyl group to form a more reactive phenoxide ion. google.com In the context of catalyst systems, basic conditions can increase the concentration of hydroxide, which may influence reaction pathways and product formation in aqueous media. mdpi.com However, for the direct alkylation and chlorination to form the target compound, acidic catalysts are the conventional and more direct choice.

Solvent Effects and Reaction Selectivity

The solvent is not merely a medium for the reaction but plays a critical role in influencing reaction rates and, most importantly, the regioselectivity of the chlorination step. The goal is to selectively introduce a chlorine atom at the ortho-position to the hydroxyl group, avoiding substitution at other available sites.

The polarity and coordinating ability of the solvent can affect the stability of the reaction intermediates and transition states. In the chlorination of 4-substituted phenols, a range of solvents has been studied to optimize the yield of the desired 2-chloro isomer. For example, in the chlorination of 4-methylphenol, the use of carbon disulfide (CS₂) as a solvent resulted in a high selectivity of up to 95% for the 2-chloro product. google.com However, CS₂ is often avoided in industrial applications due to its high flammability and toxicity. google.com Other solvents like carbon tetrachloride and acetic acid have also been used in the chlorination of similar phenols, such as 4-fluorophenol. google.com The choice of solvent can dramatically alter the ratio of ortho to para isomers, a critical factor in the synthesis of pure halogenated phenols. mdpi.com

The following interactive table summarizes the effect of different catalysts and solvents on the selectivity of chlorination for 4-methylphenol, which serves as a model for the chlorination of 4-(2-phenylpropan-2-yl)phenol.

Catalyst SystemSolventSelectivity for 2-chloro-4-methylphenol (B1207291) (%)
NoneCarbon Disulfide (CS₂)Up to 95%
NoneChloroform76%
AlCl₃None (molten)96.73%
AlCl₃ and Diphenyl sulphideNone (molten)93.23%
FeCl₃None (molten)96.0%

This data is based on the chlorination of 4-methylphenol and is presented as an illustrative model for the principles of reaction selectivity in substituted phenols. google.com

Sustainable and Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols, including this compound, traditionally involves reagents and conditions that are of environmental concern. The application of green chemistry principles aims to mitigate this impact by designing safer and more efficient chemical processes. jddhs.com

The core principles of green chemistry relevant to this synthesis include: nih.gov

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. This involves optimizing reaction conditions to achieve high selectivity. iipseries.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org

Use of Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile and toxic organic solvents like carbon disulfide or chlorinated hydrocarbons. nih.gov Research into greener solvents or solvent-free reaction conditions is a key area of focus. jddhs.com

Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. nih.gov A significant green advancement is the development of solid, recyclable catalysts, such as zeolites or clays, which can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.comiipseries.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or running reactions at ambient temperature and pressure. jddhs.com

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the principle encourages the use of raw materials derived from renewable sources. jddhs.com

Chemical Transformations and Derivative Synthesis of 2 Chloro 4 2 Phenylpropan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of 2-Chloro-4-(2-phenylpropan-2-yl)phenol is a key site for chemical modification, readily participating in reactions such as O-alkylation, O-acylation, and condensation reactions.

O-Alkylation and Etherification Reactions

The phenolic hydroxyl group can be converted to an ether linkage through O-alkylation. This transformation is typically achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

This reaction is versatile, allowing for the introduction of a wide range of alkyl groups, thereby modifying the steric and electronic properties of the parent molecule. For instance, the reaction with allyl halides can introduce unsaturation, which can be further functionalized.

Table 1: Examples of O-Alkylation Reactions
Alkylating AgentProductReaction ConditionsSignificance
Methyl Iodide2-Chloro-1-methoxy-4-(2-phenylpropan-2-yl)benzeneBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone)Introduction of a simple methoxy (B1213986) group.
Allyl Bromide1-(Allyloxy)-2-chloro-4-(2-phenylpropan-2-yl)benzeneBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)Provides a terminal alkene for further modification. researchgate.net
Benzyl (B1604629) Chloride1-(Benzyloxy)-2-chloro-4-(2-phenylpropan-2-yl)benzeneBase (e.g., NaOH), Phase Transfer CatalystIntroduces a bulky, UV-active benzyl group.

O-Acylation and Esterification Reactions

Ester derivatives of this compound can be synthesized through O-acylation of the phenolic hydroxyl group. This is commonly achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are often efficient and lead to high yields of the corresponding esters. nih.gov

The resulting esters are valuable intermediates in organic synthesis and can exhibit different biological activities compared to the parent phenol. The nature of the acyl group can be varied to fine-tune the properties of the resulting molecule.

Table 2: Examples of O-Acylation Reactions
Acylating AgentProductReaction ConditionsSignificance
Acetyl Chloride2-Chloro-4-(2-phenylpropan-2-yl)phenyl acetate (B1210297)Base (e.g., Pyridine, Triethylamine)Formation of a simple acetate ester.
Benzoyl Chloride2-Chloro-4-(2-phenylpropan-2-yl)phenyl benzoateBase (e.g., Pyridine), Solvent (e.g., Dichloromethane)Introduction of an aromatic ester group. nih.gov
Acetic Anhydride2-Chloro-4-(2-phenylpropan-2-yl)phenyl acetateAcid or Base catalystAlternative method for acetylation.

Condensation Reactions with Aldehydes

Phenols can undergo condensation reactions with aldehydes, typically in the presence of an acid or base catalyst, to form bisphenols or other polymeric structures. google.com In the case of this compound, the reaction with an aldehyde like formaldehyde (B43269) would be expected to occur at the ortho position to the hydroxyl group that is not occupied by the chloro substituent.

These condensation products are important in polymer chemistry, serving as monomers for the synthesis of resins such as polycarbonates and epoxy resins. google.com The specific structure of the resulting polymer will depend on the stoichiometry of the reactants and the reaction conditions. Chiral biphenols can also catalyze multicomponent condensation reactions involving phenols, aldehydes, and boronates. nih.gov

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring of this compound provides another avenue for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups on the aromatic ring can facilitate these reactions. libretexts.orglibretexts.org For this compound, the reactivity of the chloro group in nucleophilic aromatic substitution (SNAAr) reactions can be influenced by the electronic nature of the substituents and the reaction conditions.

Strong nucleophiles can displace the chloride ion, leading to the formation of new C-O, C-N, or C-S bonds. These reactions often require elevated temperatures and may be facilitated by the presence of a strong base. Recent studies have also explored radical-mediated pathways for the nucleophilic aromatic substitution of halophenols. osti.gov

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions
NucleophileProductGeneral ConditionsSignificance
Sodium Methoxide (NaOMe)2-Methoxy-4-(2-phenylpropan-2-yl)phenolHigh Temperature, Polar Aprotic Solvent (e.g., DMF)Replacement of chlorine with a methoxy group.
Ammonia (NH3) / Amines (RNH2)2-Amino-4-(2-phenylpropan-2-yl)phenol / N-Substituted derivativesHigh Temperature and Pressure, Catalyst (e.g., Copper salts)Introduction of an amino or substituted amino group.
Sodium Thiophenoxide (NaSPh)2-(Phenylthio)-4-(2-phenylpropan-2-yl)phenolPolar Aprotic SolventFormation of a thioether linkage.

Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Site

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can serve as a handle for various palladium-catalyzed reactions. sigmaaldrich.comlibretexts.org

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) allow for the introduction of a wide array of substituents at the C-2 position of the phenol ring. sigmaaldrich.commdpi.comwikipedia.org These reactions typically proceed under mild conditions and exhibit high functional group tolerance. nobelprize.org

The general mechanism for these reactions involves an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Stille couplings) or coordination of the nucleophile, and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerProductTypical Catalyst System
Suzuki-Miyaura CouplingArylboronic acidSubstituted 4-(2-phenylpropan-2-yl)biphenyl-2-olPd(PPh3)4, Base (e.g., K2CO3)
Buchwald-Hartwig AminationPrimary or Secondary AmineN-Aryl or N-Alkyl-2-amino-4-(2-phenylpropan-2-yl)phenolPd(OAc)2, Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal Alkyne2-(Alkynyl)-4-(2-phenylpropan-2-yl)phenolPdCl2(PPh3)2, CuI, Base (e.g., Et3N)

Modifications of the Phenylpropan-2-yl Side Chain

The 2-phenylpropan-2-yl group, while sterically hindering, is not inert and can participate in several key chemical transformations. These reactions primarily target the tertiary benzylic carbon, which is susceptible to oxidation and rearrangement.

Oxidative Processes on the Alkyl-Aryl Moiety

The alkyl-aryl moiety of this compound can undergo oxidative reactions, leading to various products. The oxidation of structurally similar hindered phenols, such as 2,4-bis(2-phenylpropan-2-yl)phenol, often results in the formation of quinones or products from oxidative coupling. The primary mechanism for many phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical. This radical can then participate in further reactions.

Oxidative processes can be categorized as follows:

Oxidative C-C and C-O Coupling: Phenoxyl radicals generated from the initial oxidation can couple with other radical or phenol molecules. This can lead to the formation of biphenol derivatives (C-C coupling) or diphenoquinones. google.com The steric bulk of the 2-phenylpropan-2-yl group and the chloro substituent influences the regioselectivity of this coupling. Catalytic systems, often employing transition metals like copper or vanadium, can facilitate these oxidative coupling reactions. wikipedia.orgacs.org

Quinone Formation: Under stronger oxidizing conditions, the phenol ring itself can be oxidized. For sterically hindered phenols, this can lead to the formation of quinone-type structures following the initial formation of a phenoxyl radical.

Side-Chain Oxidation: The tertiary benzylic hydrogen in the 2-phenylpropan-2-yl group is susceptible to radical abstraction. In the presence of oxygen, this can lead to the formation of a cumene (B47948) hydroperoxide-like intermediate, a key precursor for rearrangement reactions.

Table 1: Potential Products from Oxidative Processes
Reaction TypeKey IntermediatePotential Product(s)Typical Conditions
Oxidative CouplingPhenoxyl RadicalBiphenols, DiphenoquinonesMetal catalysts (Cu, V), O2
Ring OxidationPhenoxyl RadicalBenzoquinone DerivativesStrong oxidizing agents
Side-Chain OxidationBenzylic RadicalHydroperoxide DerivativesRadical initiator, O2

Rearrangement Reactions and Their Mechanistic Implications

The most significant rearrangement reaction involving the 2-phenylpropan-2-yl side chain is analogous to the Hock rearrangement. This industrial process is used to convert cumene hydroperoxide into phenol and acetone. wikipedia.orgmdpi.com For this compound, this would first require oxidation of the side chain to the corresponding hydroperoxide.

The mechanism of this acid-catalyzed rearrangement is well-established:

Protonation: The terminal oxygen of the hydroperoxide group is protonated by an acid catalyst. mdpi.com

Rearrangement and Water Elimination: The phenyl group migrates from the benzylic carbon to the adjacent, now electron-deficient, oxygen atom. This concerted step results in the elimination of a water molecule and the formation of a resonance-stabilized tertiary carbocation. wikipedia.orgresearchgate.net

Hydrolysis: The intermediate carbocation is attacked by water. Subsequent rearrangement and deprotonation yield the final products. In the case of the parent cumene hydroperoxide, these products are phenol and acetone. youtube.com For a hydroperoxide derivative of this compound, the rearrangement would cleave the C-C bond of the side chain, potentially yielding 2-chloro-4-hydroxyacetophenone and phenol.

This rearrangement is highly exothermic and has significant safety implications on an industrial scale due to the thermal instability of hydroperoxides. mdpi.com

Synthesis of Advanced Functionalized Derivatives

The phenolic scaffold of this compound serves as a valuable starting point for the synthesis of more complex, functionalized molecules.

Incorporation into Heterocyclic Systems (e.g., Azetidine (B1206935) Derivatives)

Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. While direct synthesis from this compound is not prominently documented, established synthetic routes for azetidines suggest plausible pathways. Many syntheses involve the intramolecular cyclization of a suitable precursor. nih.gov

A potential synthetic strategy could involve:

O-Alkylation: The phenolic hydroxyl group can be alkylated using a reagent containing both a leaving group and a protected amine function (e.g., N-(3-bromopropyl)phthalimide).

Deprotection and Cyclization: Following deprotection of the amine, the resulting amino-ether could undergo intramolecular nucleophilic substitution to form an N-aryl-azetidine derivative, although this 4-exo-tet cyclization can be challenging.

Alternatively, phenols can be incorporated into azetidine structures through nucleophilic addition-ring contraction reactions of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org The Mannich reaction also provides a route to introduce aminomethyl functionalities ortho to the hydroxyl group, which could then be elaborated into heterocyclic systems. mdpi.com

Table 2: Plausible Synthetic Routes to Azetidine Derivatives
Synthetic StrategyInitial Reaction on PhenolKey IntermediateCyclization Method
Intramolecular SN2O-alkylation with haloamine precursorω-aminoalkyl aryl etherBase-mediated ring closure
Ring ContractionNucleophilic additionAdduct of phenol and α-bromo pyrrolidinoneBase-mediated rearrangement
Mannich Reaction DerivatizationAminomethylation2-(Aminomethyl)-6-chloro-4-(cumyl)phenolFurther elaboration and cyclization

Development of Polymeric and Oligomeric Phenol-Based Materials

The phenolic nature of this compound makes it a candidate for incorporation into various polymeric materials.

Poly(phenylene oxide) (PPO) / Poly(phenylene ether) (PPE): The oxidative coupling polymerization of 2,6-disubstituted phenols is a common method for producing PPO, a high-performance thermoplastic. uc.edunih.gov The presence of a substituent at the 2-position (chlorine) suggests that this compound could potentially be polymerized via oxidative coupling to form a substituted PPO. The bulky para-substituent would likely influence the polymer's properties, such as solubility and glass transition temperature. mdpi.com

Phenolic Resins: Phenols are condensed with aldehydes, most commonly formaldehyde, to produce phenolic resins (e.g., Bakelite). The this compound could be incorporated into such resins, with the substituents on the ring affecting the cross-linking density and final properties of the thermoset material.

Polycarbonates: Substituted phenols, particularly 4-alkylphenols, are widely used as chain terminators or molecular weight regulators in the production of polycarbonates. nih.gov The 4-cumylphenol (B167074) is explicitly used for this purpose, suggesting a similar role for its chlorinated analogue. nih.gov

Conjugation with Other Organic Scaffolds

The functional groups of this compound allow for its covalent attachment to other organic molecules, creating complex conjugates or macrocycles.

Ether and Ester Linkages: The most straightforward conjugation method is through the phenolic hydroxyl group. Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or esterification (reaction with a carboxylic acid or acyl chloride) can be used to link the phenol to a wide variety of other scaffolds. organic-chemistry.org

Mannich Reaction: The Mannich reaction is a three-component condensation of a compound with an active hydrogen (the phenol), an aldehyde (e.g., formaldehyde), and a primary or secondary amine. researchgate.netgoogle.com This reaction typically occurs at the ortho position to the hydroxyl group, providing a method to introduce an aminomethyl side chain, which can then be used for further conjugation. nih.gov

Macrocycle Synthesis: Phenolic units are common building blocks for macrocyclic structures like calixarenes. acs.org Through multi-step synthetic sequences involving reactions like Suzuki coupling or etherification, multiple units of this compound could be linked together, or with other aromatic units, to form large, pre-organized host molecules. researchgate.netacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 2 Phenylpropan 2 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity

The structural framework of 2-Chloro-4-(2-phenylpropan-2-yl)phenol can be meticulously mapped out using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus, which is dictated by the presence of electronegative atoms (oxygen, chlorine) and anisotropic effects from the aromatic rings.

In the ¹H NMR spectrum, the phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. The aromatic protons on the substituted phenol (B47542) ring exhibit distinct signals. The proton at C5, situated between the chloro and cumyl groups, would likely appear as a doublet, while the protons at C3 and C6 would also show characteristic splitting patterns based on their coupling with adjacent protons. The cumyl group contributes a sharp singlet for the six equivalent methyl (CH₃) protons and a multiplet for the five protons of its phenyl ring.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the hydroxyl group (C1) is typically observed downfield, around 150-160 ppm. The carbon bearing the chlorine atom (C2) is also shifted downfield. The quaternary carbon of the cumyl group and the aromatic carbons show distinct signals in the aromatic region (110-150 ppm), with their precise shifts determined by the electronic effects of the substituents. The two methyl carbons of the cumyl group are equivalent and thus produce a single, upfield signal.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OH~5.0-6.0Broad Singlet
Aromatic H (Phenyl of Cumyl)~7.2-7.4Multiplet
Aromatic H3~7.2Doublet
Aromatic H5~7.0Doublet of Doublets
Aromatic H6~6.8Doublet
-CH₃ (x2)~1.7Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-OH)~151
C2 (-Cl)~120
C3, C5, C6~118-130
C4 (-Cumyl)~142
Quaternary C (Cumyl)~42
Aromatic C (Phenyl of Cumyl)~126-149
-CH₃ (x2)~31

Two-Dimensional NMR Techniques for Complete Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would clearly show the correlation between the adjacent aromatic protons on the phenol ring (H5 with H6, H5 with H3), helping to confirm their positions relative to one another.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton shifts (from the ¹H NMR) to their corresponding carbon shifts (in the ¹³C NMR).

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. Due to rotation around the single bond connecting the cumyl group to the phenol ring, the molecule is conformationally flexible. The spatial relationship between these two rings can be investigated using the Nuclear Overhauser Effect (NOE).

An NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. By irradiating the methyl protons of the cumyl group, an enhancement of the signal for the H3 and H5 protons on the phenol ring would indicate a preferred conformation where the methyl groups are spatially proximate to that side of the ring. The relative intensities of the NOE signals can help in determining the time-averaged orientation of the bulky cumyl group relative to the plane of the phenol ring.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the specific vibrational motions of its functional groups.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups of the cumyl substituent are expected as strong bands just below 3000 cm⁻¹.

C=C Aromatic Stretches: The presence of two aromatic rings gives rise to several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol group is expected in the 1200-1300 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is typically observed as a moderately strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H StretchPhenol -OH3200-3600Strong, Broad
C-H StretchAromatic3010-3100Medium to Weak
C-H StretchAliphatic (-CH₃)2850-2970Strong
C=C StretchAromatic Ring1450-1600Medium to Strong
C-O StretchPhenol C-O1200-1300Strong
C-Cl StretchAryl Halide600-800Medium to Strong

Molecular Vibrational Modes

Each absorption band in the vibrational spectra corresponds to a specific molecular motion. The primary modes include stretching (a change in bond length) and bending (a change in bond angle).

Stretching Vibrations: These include the high-frequency O-H, C-H, and C=C modes mentioned above. They require more energy and are thus found at higher wavenumbers.

Bending Vibrations: These motions, which include scissoring, rocking, wagging, and twisting, occur at lower frequencies and contribute to the complex series of bands in the fingerprint region (<1500 cm⁻¹). Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings. For the 1,2,4-trisubstituted phenol ring, characteristic bands in this region would confirm the arrangement of the substituents.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, according to the principles of molecular symmetry and polarizability.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules containing chromophores. For this compound, the substituted aromatic ring system constitutes the primary chromophore.

Chromophore Analysis and Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted phenol ring. The key chromophore is the phenol moiety, which is further influenced by the chloro and cumyl substituents. The absorption bands observed in the UV-Vis spectrum arise from π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the hydroxyl and chloro substituents.

The benzene (B151609) ring itself exhibits characteristic π → π* transitions. The presence of the hydroxyl (-OH), chloro (-Cl), and alkyl (-C(CH3)2Ph) groups as substituents causes a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the auxochromic effect of the -OH and -Cl groups, where their lone pairs of electrons can delocalize into the aromatic π-system, extending the conjugation and lowering the energy gap between the π and π* orbitals.

Specifically, two main types of π → π* transitions are expected for substituted benzenes:

E2-band: An intense absorption band typically occurring around 200-220 nm.

B-band: A less intense, fine-structured band appearing at longer wavelengths, usually around 260-280 nm.

The n → π* transitions, originating from the non-bonding electrons on the oxygen and chlorine atoms, are generally much weaker in intensity than the π → π* transitions and may be obscured by the more intense B-band. The exact absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent used, due to differential solvation of the ground and excited states. For instance, studies on similar compounds like 2-chlorophenol (B165306) show distinct absorption spectra in different solvents like methanol and DMSO. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeTypical Wavelength Range (nm)Description
π → π* (E2-band)210 - 230High-intensity absorption related to the excitation of π-electrons in the aromatic ring.
π → π* (B-band)270 - 290Lower-intensity absorption, often showing fine structure, characteristic of the benzenoid system.
n → π*> 290Low-intensity absorption involving non-bonding electrons from oxygen and chlorine heteroatoms. Often submerged by the B-band.

Quantitative Spectroscopic Methodologies

UV-Vis spectroscopy is a cornerstone of quantitative analysis in chemistry. The concentration of this compound in a solution can be accurately determined using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.

The Beer-Lambert Law is expressed as: A = εbc

Where:

A is the absorbance (a dimensionless quantity), measured by the spectrophotometer.

ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength (λmax). Its units are typically L mol⁻¹ cm⁻¹.

b is the path length of the cuvette, which is the distance the light travels through the solution. It is usually standardized at 1 cm.

c is the concentration of the analyte in the solution, expressed in mol L⁻¹.

To perform a quantitative analysis, a calibration curve is first prepared. This involves measuring the absorbance of several standard solutions of known concentrations of pure this compound at its λmax. A graph of absorbance versus concentration is then plotted, which should yield a straight line passing through the origin, confirming the adherence to the Beer-Lambert Law within that concentration range. The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve. This methodology is widely applied for the quantification of various phenolic compounds. dphen1.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest integer), HRMS provides a highly accurate mass measurement, typically to within 0.001 atomic mass units. nih.gov This precision allows for the determination of the elemental composition of the molecular ion. nih.gov

For this compound, the molecular formula is C₁₅H₁₅ClO. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern: the ³⁵Cl and ³⁷Cl isotopes exist in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

Table 2: HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact MassExpected Observation
[C₁₅H₁₅³⁵ClO]⁺³⁵Cl246.08114[M]⁺ peak, high intensity
[C₁₅H₁₅³⁷ClO]⁺³⁷Cl248.07819[M+2]⁺ peak, ~33% intensity of [M]⁺

Fragmentation Pathways and Structural Information

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The fragmentation pathways are highly dependent on the structure of the molecule, with cleavage often occurring at the weakest bonds or to form the most stable fragments. nih.govnih.govresearchgate.net

For this compound, the following fragmentation pathways are predicted:

Alpha-Cleavage (Benzylic Cleavage): The most prominent fragmentation is expected to be the cleavage of the C-C bond between the phenolic ring and the cumyl group. This results in the formation of a highly stable tertiary benzylic carbocation, the cumyl cation. This fragment is often the base peak (most abundant ion) in the spectrum.

[C₁₅H₁₅ClO]⁺ → [C₉H₁₁]⁺ (cumyl cation, m/z 119) + [C₆H₄ClO]• (chlorophenol radical)

Loss of a Methyl Group: The cumyl cation itself can further fragment by losing a methyl radical (•CH₃) to form another stable ion.

[C₉H₁₁]⁺ → [C₈H₈]⁺ (m/z 104) + •CH₃

Cleavage of the Parent Ion: The parent molecular ion can also lose a methyl group directly from the cumyl moiety.

[C₁₅H₁₅ClO]⁺ → [C₁₄H₁₂ClO]⁺ (m/z 231/233) + •CH₃

The presence of fragments containing the chlorine atom will exhibit the characteristic 3:1 isotope pattern for [Fragment]⁺ and [Fragment+2]⁺ peaks. The analysis of these distinct fragments allows for the confident structural identification of the molecule. docbrown.info

Table 3: Predicted Major Mass Fragments for this compound

m/zProposed Fragment IonFormulaSignificance
246 / 248Molecular Ion [M]⁺[C₁₅H₁₅ClO]⁺Confirms molecular weight; shows 3:1 Cl isotope pattern.
231 / 233[M - CH₃]⁺[C₁₄H₁₂ClO]⁺Loss of a methyl group from the parent ion.
119Cumyl cation[C₉H₁₁]⁺Highly stable fragment from benzylic cleavage; often the base peak.
104[Cumyl - CH₃]⁺[C₈H₈]⁺Further fragmentation of the cumyl cation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. redalyc.org

A comprehensive search of publicly available crystallographic databases did not yield a deposited crystal structure for this compound. Therefore, experimental data on its solid-state molecular architecture, including specific bond lengths, angles, and crystal packing information, is not available at this time. Should such data become available, it would provide invaluable insight into the molecule's conformation, the planarity of its aromatic rings, and the nature of its intermolecular forces in the solid state.

Determination of Crystal System and Space Group

The crystal structure of 4-(2-phenylpropan-2-yl)phenol has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system . The specific space group is P2₁/c .

Bond Lengths, Bond Angles, and Torsional Angles

The molecular structure of 4-(2-phenylpropan-2-yl)phenol consists of a phenol ring and a phenyl ring linked by a propane-2,2-diyl group. The bond lengths and angles within the phenolic and phenyl rings are generally within the expected ranges for sp²-hybridized carbon atoms. The C-O bond length of the hydroxyl group is consistent with that of other phenolic compounds.

The geometry around the quaternary carbon atom of the propane-2,2-diyl linker is approximately tetrahedral. The torsional angles define the relative orientation of the two aromatic rings. In the crystal structure of 4-(2-phenylpropan-2-yl)phenol, the two rings are not coplanar, which is a result of steric hindrance between the bulky groups.

Table 1: Selected Bond Lengths for 4-(2-phenylpropan-2-yl)phenol

BondLength (Å)
O1—C41.378 (2)
C1—C21.545 (2)
C1—C81.546 (2)
C1—C91.547 (2)

Table 2: Selected Bond Angles for 4-(2-phenylpropan-2-yl)phenol

AngleDegree (°)
C3—C4—O1118.0 (2)
C5—C4—O1122.3 (2)
C2—C1—C8108.6 (1)
C2—C1—C9108.9 (1)

Table 3: Selected Torsional Angles for 4-(2-phenylpropan-2-yl)phenol

Torsional AngleDegree (°)
C3—C2—C1—C8-176.6 (1)
C7—C2—C1—C963.8 (2)

Intermolecular and Intramolecular Hydrogen Bonding Networks

In the crystal structure of 4-(2-phenylpropan-2-yl)phenol, the most significant intermolecular interaction is the hydrogen bond formed by the phenolic hydroxyl group. The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl group of an adjacent molecule, forming chains of molecules.

There are no intramolecular hydrogen bonds present in the structure of 4-(2-phenylpropan-2-yl)phenol. The introduction of a chlorine atom at the 2-position, as in the target compound this compound, could potentially lead to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom, which would significantly influence the conformation and packing of the molecule.

Table 4: Hydrogen Bonding Geometry for 4-(2-phenylpropan-2-yl)phenol

D—H···AD—H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O1—H1···O1ⁱ0.821.962.779 (2)178
Symmetry code: (i) x, -y+3/2, z+1/2

Theoretical and Computational Investigations of 2 Chloro 4 2 Phenylpropan 2 Yl Phenol

Potential Avenues for Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Should a computational study be undertaken, Density Functional Theory (DFT) would be a primary tool. Researchers would likely use a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy state. The calculations would yield key data including bond lengths, bond angles, and dihedral angles, providing a precise molecular structure. Furthermore, thermodynamic parameters like enthalpy, Gibbs free energy, and entropy could be calculated.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An essential part of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 2-Chloro-4-(2-phenylpropan-2-yl)phenol, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This method examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energy. For this compound, NBO analysis would clarify the extent of electron delocalization from the oxygen lone pairs and the phenyl rings, and describe the hybridization of the atoms, offering deeper insight into the molecule's electronic stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict reactivity sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the phenolic oxygen and the chloro substituent, indicating these as potential sites for interaction with electrophiles.

Elucidating Reaction Mechanisms through Computational Modeling

Computational modeling is also a powerful technique for investigating the step-by-step pathways of chemical reactions.

Transition State Characterization and Activation Energy Calculations

By modeling a potential reaction involving this compound, researchers could identify the transition state structures—the highest energy points along the reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is fundamental to understanding reaction kinetics and predicting the feasibility of a chemical transformation.

Reaction Pathway Mapping and Energetic Profiles

Reaction pathway mapping is a computational technique used to detail the step-by-step mechanism of a chemical reaction. By calculating the potential energy surface, researchers can identify the lowest-energy path a molecule follows as it transforms from reactant to product. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between these points defines the energetic profile of the reaction, revealing activation energies and reaction enthalpies.

For this compound, this analysis could be applied to various reactions, such as oxidation, electrophilic substitution, or degradation pathways. For instance, the oxidation of the phenolic hydroxyl group is a critical reaction for antioxidants. A computational study would map the mechanism of hydrogen atom transfer (HAT) to a radical species. The energetic profile would quantify the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant activity. A lower BDE suggests easier hydrogen donation to neutralize free radicals.

The bulky 2-phenylpropan-2-yl (cumyl) group and the electron-withdrawing chlorine atom would significantly influence the reaction energetics through steric and electronic effects. Computational models, typically using Density Functional Theory (DFT), can precisely calculate these influences.

Table 1: Illustrative Energetic Profile for a Hypothetical Oxidation Reaction Step

This table represents a hypothetical energy profile for the reaction of this compound with a hydroxyl radical (•OH), calculated using a DFT method. The energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2-Chloro-4-(...)-phenol + •OH0.0
Transition State[Reactant complex at max energy]+5.8
ProductsPhenoxyl Radical + H₂O-25.2

Note: Data is illustrative and based on typical values for phenolic antioxidants.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding static structures and reaction energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound, MD simulations would be invaluable for conformational sampling. The molecule has several rotatable bonds, particularly around the cumyl group. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the molecule's shape affects its ability to fit into active sites of enzymes or interact with other molecules.

Furthermore, simulations in a solvent (e.g., water or an organic solvent) would reveal key intermolecular interactions. This includes the strength and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. Understanding these interactions is vital for predicting solubility and partitioning behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which is essential for identifying and characterizing molecules. Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies.

These predictions serve two main purposes:

Structure Verification: Comparing calculated spectra to experimental data can confirm the proposed molecular structure.

Spectrum Assignment: Theoretical calculations help assign specific peaks in an experimental spectrum to particular atoms or vibrational modes, which can otherwise be a complex task.

For this compound, DFT calculations could predict the full ¹H and ¹³C NMR spectra. The chemical shifts would be influenced by the chlorine atom's electronegativity and the anisotropic effects of the phenyl rings. Similarly, the calculation of IR frequencies would identify characteristic vibrations, such as the O-H stretch, C-Cl stretch, and various aromatic C-H and C=C bending and stretching modes.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table shows a hypothetical comparison between ¹³C NMR chemical shifts calculated with a DFT method and potential experimental values for key carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-OH152.5151.9
C-Cl123.8124.1
C-Cumyl145.1144.8
Cumyl (Quaternary)42.742.5

Note: Data is illustrative. Experimental values are hypothetical for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to predict the properties of a chemical compound based on its molecular structure. The method involves building a statistical model that correlates variations in molecular structure (represented by numerical descriptors) with changes in a specific property (e.g., boiling point, solubility, toxicity).

Molecular descriptors are numerical values derived from the chemical structure, capturing information about its topology, geometry, and electronic properties. For this compound, relevant descriptors could include:

Topological descriptors: Molecular weight, number of aromatic rings.

Geometric descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges on atoms.

Quantum-chemical descriptors: HOMO/LUMO energies.

Once a database of compounds with known properties and their calculated descriptors is assembled, a mathematical model (often using multiple linear regression or machine learning algorithms) is created. This model can then be used to predict the properties of new or untested compounds like this compound, providing rapid property estimation without the need for experimental measurements.

Applications in Advanced Materials Science and Catalysis

Role in UV Stabilization and Photoprotection Technologies

The most significant application of 2-Chloro-4-(2-phenylpropan-2-yl)phenol is as a crucial intermediate in the synthesis of high-performance ultraviolet (UV) light absorbers, specifically those belonging to the hydroxyphenyl benzotriazole (B28993) class. nbinno.comnih.gov These UV absorbers are vital additives used to protect a wide array of materials, including plastics, coatings, and cosmetics, from degradation caused by exposure to UV radiation. nbinno.commdpi.com

This compound serves as the phenolic starting material for creating a specific benzotriazole UV absorber. The synthesis is a multi-step process designed to couple the phenol (B47542) with a benzotriazole moiety. google.com

The general synthetic pathway involves two key steps:

Azo Coupling: The process begins with the diazotization of a substituted o-nitroaniline. The resulting diazonium salt is then reacted with this compound. This reaction, known as azo coupling, forms a 2-(2-nitrophenylazo) substituted phenol intermediate. google.com The bulky 2-phenylpropan-2-yl (cumyl) group and the chloro substituent on the phenol ring are carried over into this new, larger molecule.

Reductive Cyclization: The nitro group of the azo intermediate is then chemically reduced. This reduction triggers an intramolecular cyclization, where the newly formed amino group attacks the azo linkage, leading to the formation of the stable benzotriazole ring system. google.com

The final product is a 2-(5-substituted-2H-benzotriazol-2-yl)-6-chloro-4-(2-phenylpropan-2-yl)phenol derivative. The substituents on the benzotriazole ring can be varied depending on the choice of the starting nitroaniline, allowing for the fine-tuning of the UV absorber's properties. The presence of the chloro and cumyl groups on the phenolic part of the molecule enhances its compatibility and stability within various polymer matrices.

Benzotriazole UV absorbers derived from phenols like this compound are exceptionally effective due to a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) . nih.govunimelb.edu.au This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless, low-energy heat, without undergoing chemical degradation itself. researchgate.net

The ESIPT cycle can be broken down into four key stages:

UV Absorption (Excitation): The molecule, existing in its stable "enol" tautomeric form, absorbs a UV photon. This absorption promotes the molecule from its electronic ground state (S₀) to an excited state (S₁). researchgate.net

Ultrafast Proton Transfer: In the excited state, the molecule's acidity and basicity change. An ultrafast (femtosecond scale) and reversible transfer of the proton from the phenolic hydroxyl group occurs to a nitrogen atom on the adjacent benzotriazole ring. pku.edu.cnresearchgate.net This transfer is facilitated by a pre-existing intramolecular hydrogen bond and results in the formation of an excited-state "keto" tautomer. nih.gov

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its electronic ground state through non-radiative pathways, such as vibrational relaxation. This step releases the absorbed UV energy as thermal energy (heat) into the surrounding polymer matrix. researchgate.net

Reverse Proton Transfer: Once in the ground state, the keto form is less stable than the enol form. A reverse proton transfer occurs, rapidly regenerating the original enol structure. The molecule is now ready to absorb another UV photon and repeat the cycle.

This rapid, cyclical process of energy dissipation makes these molecules highly effective photostabilizers, capable of protecting materials from long-term UV exposure. researchgate.net

Interactive Table: The ESIPT Mechanism

StageDescriptionMolecular StateEnergy Form
1. Excitation The molecule absorbs a high-energy UV photon.Ground State Enol → Excited State EnolUV Radiation
2. Proton Transfer An ultrafast transfer of a proton from the -OH group to the N atom of the triazole ring.Excited State Enol → Excited State KetoPotential Energy
3. Energy Dissipation The molecule decays from the excited state back to the ground state without emitting light.Excited State Keto → Ground State KetoThermal (Heat)
4. Tautomerization A reverse proton transfer restores the original molecular structure.Ground State Keto → Ground State EnolChemical Energy

Specific research on the application of this compound in ligand design and catalysis is not prominently available in the reviewed literature. While sterically hindered phenols can serve as ligands in coordination chemistry, detailed studies involving this particular compound were not identified.

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Intermediates in the Synthesis of Specialty Chemicals

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While general information exists on phenol-derived ligands, chiral auxiliaries, and chemical intermediates, there is no specific data linking "this compound" to these applications. The provided reference markers ( epa.gov, nih.gov, googleapis.com, , nih.gov, nih.gov, dnchemicals.co.in, sigmaaldrich.com,,) did not lead to accessible sources containing the necessary specific information.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. Further research in specialized, non-public databases or new scientific inquiry would be necessary to uncover the specific applications of this compound.

Environmental Behavior and Analytical Detection Methodologies

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For 2-Chloro-4-(2-phenylpropan-2-yl)phenol, these can be broadly categorized into abiotic and biotic pathways.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes for phenolic compounds in the environment include photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated phenols are known to undergo photodegradation in aqueous environments. The primary mechanism often involves the cleavage of the carbon-chlorine bond, which can lead to the formation of less chlorinated phenols and other degradation products researchgate.net. The presence of photosensitizers in natural waters, such as humic acids, can influence the rate of photodegradation. For this compound, it is anticipated that photolysis would lead to the formation of 4-(2-phenylpropan-2-yl)phenol and other hydroxylated derivatives.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While hydrolysis can be a significant degradation pathway for some organic compounds, phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bond in chlorophenols can be hydrolyzed, but this process is generally slow in the absence of microbial activity or extreme pH conditions.

Abiotic Degradation Pathway Description Potential Transformation Products of this compound
PhotodegradationDegradation by UV light, leading to the cleavage of chemical bonds.4-(2-phenylpropan-2-yl)phenol, Hydroxylated derivatives, Ring-opened products
HydrolysisCleavage of chemical bonds by reaction with water. Generally slow for chlorophenols under environmental conditions.4-(2-phenylpropan-2-yl)phenol

This table presents potential degradation pathways based on the behavior of structurally similar compounds.

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic pollutants from the environment. The biodegradability of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring.

Under aerobic conditions , microorganisms typically initiate the degradation of lower chlorinated phenols by introducing a second hydroxyl group to the aromatic ring, forming chlorocatechols arizona.edu. These are then subject to ring cleavage and further metabolism. For more highly chlorinated phenols, the initial step can be a reductive dehalogenation or the formation of chlorohydroquinones arizona.eduresearchgate.net.

Under anaerobic conditions , reductive dechlorination is the primary degradation pathway for chlorinated phenols. In this process, the chlorine substituent is replaced by a hydrogen atom, leading to the formation of less chlorinated and ultimately non-chlorinated phenols arizona.edumicrobe.com. These can then be further degraded to methane (B114726) and carbon dioxide by other anaerobic microorganisms arizona.edu. The presence of a bulky alkyl group, such as the 2-phenylpropan-2-yl group, may influence the rate and extent of biodegradation.

Biotic Condition Primary Degradation Pathway Key Enzymes/Processes Potential Intermediate Products
AerobicHydroxylation, Ring CleavageMonooxygenases, DioxygenasesChlorocatechols, Chlorohydroquinones
AnaerobicReductive DechlorinationDehalogenases4-(2-phenylpropan-2-yl)phenol

This table outlines the likely biotic degradation pathways and intermediates for this compound based on known processes for related compounds.

Advanced Analytical Techniques for Environmental Detection and Quantification

The detection and quantification of trace levels of emerging contaminants like this compound in complex environmental matrices require sophisticated analytical instrumentation and methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols thermofisher.com. Due to the polar nature of the hydroxyl group, phenolic compounds often require a derivatization step to improve their volatility and chromatographic performance nih.govacs.orgresearchgate.netnih.gov. Common derivatization reagents include silylating agents (e.g., BSTFA) or acetylating agents (e.g., acetic anhydride) nih.govresearchgate.net. The mass spectrometer provides sensitive and selective detection, allowing for the identification of compounds based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, and it often does not require derivatization jasco-global.comshimadzu.com. Reversed-phase liquid chromatography is commonly used for the separation of phenolic compounds. Detection is typically achieved using a tandem mass spectrometer (MS/MS), which provides high sensitivity and specificity, enabling the quantification of analytes at very low concentrations ulisboa.ptnih.gov.

Analytical Technique Principle Sample Preparation Typical Detection Limits
GC-MSSeparation of volatile compounds followed by mass-based detection.Extraction, Derivatization (e.g., silylation, acetylation) nih.govacs.orgresearchgate.net.ng/L to µg/L
LC-MS/MSSeparation of polar compounds followed by tandem mass spectrometry.Extraction, often no derivatization needed jasco-global.comshimadzu.com.pg/L to ng/L

This table summarizes the key features of common chromatographic methods for the analysis of chlorophenols.

In addition to targeted analysis of known contaminants, there is a growing interest in non-target and suspect screening approaches to identify a broader range of chemicals in environmental samples nih.govresearchgate.netresearchgate.netwiley.com. These methods typically utilize high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid or gas chromatography wiley.commdpi.com.

Suspect screening involves searching for a predefined list of suspected compounds for which analytical standards may not be available mdpi.com. Non-target screening aims to identify any unknown compounds present in a sample by comparing their mass spectra to extensive databases researchgate.netwiley.com. These approaches are valuable for identifying novel contaminants and transformation products of known pollutants.

Effective sample preparation is critical for the accurate analysis of trace contaminants in complex environmental matrices such as water, soil, and sediment nih.govresearchgate.net. The goal is to isolate and concentrate the analytes of interest while removing interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of organic compounds from aqueous samples nih.govnih.gov. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. Various sorbent materials are available, with polymeric reversed-phase sorbents being common for phenolic compounds nih.govresearchgate.net.

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from water samples using a water-immiscible organic solvent. However, it is often more time-consuming and uses larger volumes of organic solvents compared to SPE nih.gov.

For solid matrices like soil and sediment, common extraction techniques include ultrasonic extraction , microwave-assisted extraction (MAE) , and matrix solid-phase dispersion (MSPD) wiley.comiwaponline.commdpi.com. These methods use organic solvents to extract the analytes from the solid material.

Matrix Extraction Technique Principle
WaterSolid-Phase Extraction (SPE) nih.govnih.govAnalytes are adsorbed onto a solid sorbent and then eluted.
WaterLiquid-Liquid Extraction (LLE) nih.govAnalytes are partitioned into an immiscible organic solvent.
Soil/SedimentUltrasonic Extraction iwaponline.comSonication is used to enhance the extraction of analytes into a solvent.
Soil/SedimentMicrowave-Assisted Extraction (MAE) wiley.commdpi.comMicrowaves are used to heat the solvent and sample, accelerating extraction.
Soil/SedimentMatrix Solid-Phase Dispersion (MSPD) mdpi.comThe solid sample is blended with a sorbent and then eluted with a solvent.

This table provides an overview of common sample preparation techniques for the analysis of phenolic compounds in different environmental matrices.

Environmental Transport and Distribution Modeling

Environmental fate models, such as fugacity models, use key physical and chemical properties to estimate how a substance will partition between different environmental compartments, including air, water, soil, and sediment. The primary factors governing this distribution are water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

The structure of this compound, with its phenolic hydroxyl group, chlorinated aromatic ring, and a bulky phenylpropan-2-yl substituent, influences these properties. The presence of the polar hydroxyl group can increase water solubility to some extent, while the nonpolar phenylpropan-2-yl group and the chlorine atom will significantly increase its lipophilicity, leading to a high Kow value. This suggests a strong tendency to sorb to organic matter in soil and sediment.

Generally, phenolic compounds can be mobile in the environment. nih.gov Their transport is influenced by factors such as soil organic matter content, pH, and temperature. researchgate.net Chlorinated phenols, in particular, are known for their persistence in the environment. researchgate.net

Given the likely low vapor pressure and high octanol-water partition coefficient, this compound is expected to have low volatility. Therefore, long-range atmospheric transport is not anticipated to be a significant environmental pathway. The primary modes of transport are likely to be associated with particulate matter in air and water, as well as movement through aquatic systems.

In aquatic environments, the compound is expected to partition from the water column to sediment due to its high hydrophobicity. In soil, its mobility will be limited by strong adsorption to organic carbon. nih.gov This reduces the likelihood of significant leaching into groundwater, although this potential cannot be entirely dismissed without specific studies.

To provide a semi-quantitative understanding, the following table presents estimated key physical and chemical properties relevant to environmental transport modeling, based on data for structurally similar compounds like 2-chloro-4-phenylphenol. It is important to note that these are estimations and not experimentally determined values for this compound itself.

Table 1: Estimated Physicochemical Properties for Environmental Modeling

Property Estimated Value Implication for Environmental Transport and Distribution
Molecular Weight ~246.7 g/mol Influences diffusion and transport rates.
Log Kow (Octanol-Water Partition Coefficient) High (estimated > 4) Strong tendency to adsorb to soil organic carbon and sediment; potential for bioaccumulation.
Water Solubility Low Limited transport in the aqueous phase; prefers partitioning to organic phases.
Vapor Pressure Low Unlikely to be significantly transported in the gas phase in the atmosphere.
Henry's Law Constant Low Indicates a low tendency to volatilize from water to air.

The high estimated Log Kow value is particularly significant. It suggests that this compound will likely be classified as having low mobility in soil. Its distribution will be predominantly in the soil and sediment compartments of the environment. Any transport is likely to occur through soil erosion and runoff of contaminated particles.

Future research employing environmental fate models, such as the Equilibrium Criterion (EQC) model or other multimedia models, would be beneficial to quantitatively predict the environmental distribution of this compound. Such studies would require experimentally determined values for its key physicochemical properties to ensure the accuracy of the model outputs.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of substituted phenols is a cornerstone of organic chemistry, with increasing emphasis on environmentally benign methods. rsc.orgnih.gov Future research concerning 2-Chloro-4-(2-phenylpropan-2-yl)phenol will likely focus on developing green synthetic pathways that improve efficiency and reduce environmental impact. Traditional methods for synthesizing similar compounds, such as Friedel-Crafts alkylation and halogenation of phenols, often rely on harsh catalysts and solvents.

Modern sustainable approaches that could be adapted for the synthesis of this compound include:

Catalyst-Free Reactions: Exploring protocols that operate under ambient conditions without the need for catalysts would represent a significant advance. nih.gov

Green Solvents: Replacing hazardous solvents with greener alternatives like ethanol (B145695) or even aqueous systems is a key principle of green chemistry. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.netmgesjournals.com

One-Pot Sequences: Combining multiple reaction steps into a single pot, such as alkylation and chlorination, can save time, resources, and reduce the need for intermediate purification steps. nih.gov

Table 1: Potential Green Synthesis Strategies
StrategyDescriptionPotential Benefit
Use of Solid Acid CatalystsEmploying reusable solid catalysts instead of corrosive, single-use Lewis acids for the alkylation step.Reduced waste, easier catalyst recovery and recycling.
Solvent-Free SynthesisConducting reactions in the absence of a solvent, often using microwave or mechanical energy.Elimination of solvent waste and potential for faster reactions.
BiocatalysisUtilizing enzymes to perform specific transformations, offering high selectivity under mild conditions.High specificity, biodegradable catalysts, and operation in aqueous media.
Flow ChemistryPerforming the synthesis in a continuous flow reactor for better control over reaction parameters and improved safety.Enhanced safety, scalability, and process control.

Rational Design of Novel Derivatives for Enhanced Chemical Reactivity

The functional groups of this compound—the hydroxyl, the chloro, and the phenylpropan-2-yl groups—offer multiple sites for chemical modification. The rational design of novel derivatives is a promising frontier for tailoring the molecule's properties for specific applications. nih.gov Strategies often focus on modifying the phenolic hydroxyl group or introducing additional substituents onto the aromatic ring to modulate reactivity, solubility, and biological activity. nih.gov

For instance, halogenation is a known strategy to enhance the biological activity of phenols. nih.gov Further derivatization of this compound could involve:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether could alter its physical properties and create prodrugs for potential pharmaceutical applications.

Additional Ring Substitution: Introducing other functional groups (e.g., nitro, amino) could significantly change the electronic properties and reactivity of the aromatic ring.

Coupling Reactions: The chloro-substituent could serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecules. nih.gov

The goal of such derivatization would be to fine-tune the molecule's steric and electronic profile to enhance its performance in a target application, be it as a polymer additive, a bioactive agent, or a ligand in catalysis.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound is essential for its future development. This requires a synergistic approach that combines advanced computational modeling with experimental characterization. nih.govmdpi.com

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic properties (such as HOMO-LUMO energy levels), and reactivity parameters. nih.govrjpn.org This can help rationalize chemical behavior and guide the design of new derivatives. rjpn.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods are useful for studying the interactions of the molecule within a larger system, such as an enzyme active site or a polymer matrix. nih.gov

pKa Prediction: Computational models can accurately predict the acidity (pKa) of substituted phenols, a crucial parameter for many applications. acs.org

Experimental Techniques:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the structure of the compound and its derivatives. nih.govnist.gov

X-ray Crystallography: Provides definitive information about the three-dimensional structure in the solid state.

Mass Spectrometry: Used for accurate molecular weight determination and structural elucidation. nih.gov

Table 2: Integrated Characterization Methods
TechniqueTypeInformation Gained
Density Functional Theory (DFT)ComputationalElectronic structure, reactivity indices, spectroscopic properties. nih.govrjpn.org
NMR SpectroscopyExperimentalMolecular connectivity, chemical environment of atoms. nih.gov
IR SpectroscopyExperimentalPresence of functional groups. nist.gov
Molecular DockingComputationalBinding affinity and mode of interaction with biological targets. nih.gov

The interplay between these theoretical predictions and experimental results allows for a deep and comprehensive characterization of the molecule's chemical nature. mdpi.com

Exploration of Novel Applications in Advanced Materials Science

Substituted phenols are versatile building blocks in materials science. wisdomlib.org The specific structure of this compound, with its bulky, sterically hindering 2-phenylpropan-2-yl group, suggests potential applications where stability and controlled reactivity are important.

Future research could explore its use in:

Polymers and Resins: Phenolic compounds are precursors to phenolic resins and can be incorporated into other polymers like polyesters and polycarbonates to impart specific properties. The bulky substituent may enhance thermal stability and solubility.

Antioxidants and Stabilizers: Sterically hindered phenols are widely used as antioxidants to prevent the degradation of polymers, fuels, and lubricants. The 2-phenylpropan-2-yl group could effectively trap free radicals, while the chloro-substituent might modulate this activity.

UV Absorbers: The aromatic structure of phenols allows them to absorb UV radiation, and they are often used to protect materials from photodegradation. The substituents on this compound could be tuned to optimize absorption in the desired UV range.

Interdisciplinary Research Synergies involving Substituted Phenols

The full potential of this compound will likely be realized through interdisciplinary collaborations. The study of phenolic compounds often sits (B43327) at the nexus of several scientific fields. mdpi.comnih.gov

Chemistry and Biology: Investigating the biological activities of this compound and its derivatives could lead to applications in pharmaceuticals or agrochemicals. This would involve collaboration between synthetic chemists and biologists to study mechanisms of action and efficacy.

Materials Science and Engineering: Developing new polymers or functional materials incorporating this phenol (B47542) would require the expertise of both materials scientists for characterization and engineers for application testing. nih.gov

Computational and Experimental Chemistry: As outlined previously, a close collaboration between computational chemists and experimentalists is crucial for rational design and in-depth characterization. nih.govmdpi.com

Environmental Science: Understanding the environmental fate and potential for bioremediation of halogenated phenols is an important consideration that requires interdisciplinary approaches. nih.gov

By fostering these synergies, researchers can accelerate the discovery and development of novel applications for this compound and other complex substituted phenols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-(2-phenylpropan-2-yl)phenol in academic laboratories?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phenolic hydroxyl groups can react with alkyl halides under basic conditions. A related approach involves Mitsunobu coupling for ether formation, as demonstrated in the synthesis of structurally similar chlorinated phenol derivatives using triphenylphosphine and DEAD (diethyl azodicarboxylate) in anhydrous THF . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields, and monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns and aryl/alkyl group integration.
  • X-ray Crystallography : Employ SHELX software for structure refinement, particularly for resolving steric effects from the bulky 2-phenylpropan-2-yl group . Single-crystal studies can reveal torsion angles and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and resolve contradictions in experimental data?

  • Methodological Answer : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, as implemented in Gaussian or ORCA software. Compare computed vibrational spectra (IR/Raman) with experimental data to identify discrepancies, such as unexpected peak splitting due to crystal packing effects . Calibrate functional choices (e.g., B3LYP vs. M06-2X) to improve agreement with observed bond lengths and angles .

Q. What strategies address contradictions in hydrogen bonding patterns between computational models and crystallographic data?

  • Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). If computational models predict intramolecular H-bonds but crystallography shows intermolecular ones, re-evaluate solvent effects or lattice energy contributions using Mercury software . For sterically hindered derivatives like this compound, prioritize dispersion-corrected DFT (e.g., D3-BJ) to account for van der Waals interactions .

Q. How do substituent positions influence intermolecular interactions and crystallization behavior?

  • Methodological Answer : Compare crystal structures of analogs (e.g., 4-tert-butyl-2-chlorophenol derivatives) to identify trends. The 2-phenylpropan-2-yl group introduces steric bulk, reducing π\pi-π\pi stacking but favoring C–H\cdotsCl or C–H\cdotsO interactions. Use PLATON to analyze packing coefficients and void spaces, which impact solubility and polymorph formation .

Q. What experimental designs optimize the compound’s bioactivity profiling in pharmacological studies?

  • Methodological Answer : Derive structure-activity relationships (SAR) by synthesizing analogs with varying halogen or alkyl groups. For anti-inflammatory or antifungal assays (as seen in benzophenone derivatives), use in vitro models (e.g., COX-2 inhibition or fungal growth assays) and validate via dose-response curves. Cross-reference with computational docking studies (AutoDock Vina) to identify potential binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.